5-Acetyl-2-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-methylbenzonitrile: is an organic compound with the molecular formula C10H9NO . It is a derivative of benzonitrile, characterized by the presence of an acetyl group at the 5-position and a methyl group at the 2-position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-acetyl-2-methylbenzonitrile involves the reaction of 3-bromo-4-methylacetophenone with copper(I) cyanide in N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. The reaction mixture is heated at reflux for several hours, followed by cooling, dilution with water, and extraction with ethyl acetate. The organic phases are combined, washed, dried, and concentrated to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methyl and acetyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic or basic conditions.
Major Products:
Oxidation: 5-Acetyl-2-methylbenzoic acid.
Reduction: 5-Acetyl-2-methylbenzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Acetyl-2-methylbenzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-acetyl-2-methylbenzonitrile involves its interaction with various molecular targets and pathways. The acetyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to act as a ligand, binding to specific sites on proteins and altering their function .
Comparison with Similar Compounds
- 4-Acetyl-2-methylbenzonitrile
- 3-Methyl-4-cyanoacetophenone
- 2-Methylbenzonitrile
Comparison: 5-Acetyl-2-methylbenzonitrile is unique due to the specific positioning of the acetyl and methyl groups on the benzene ring, which influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-acetyl-2-methylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-7-3-4-9(8(2)12)5-10(7)6-11/h3-5H,1-2H3 |
InChI Key |
HWBOVVUCRUBWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.